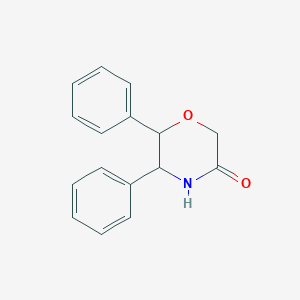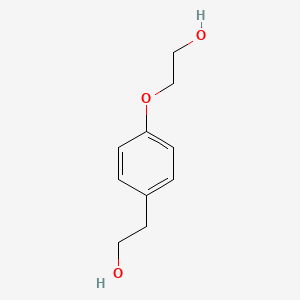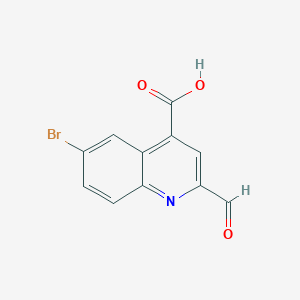
6-Bromo-2-formylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-formylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a formyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-formylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of quinoline derivatives followed by formylation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-formylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Bromo-2-carboxyquinoline-4-carboxylic acid.
Reduction: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-2-formylquinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its chemical properties make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-formylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Bromoquinoline-4-carboxylic acid: Lacks the formyl group at the 2nd position.
2-Formylquinoline-4-carboxylic acid: Lacks the bromine atom at the 6th position.
6-Bromo-2-methylquinoline-4-carboxylic acid: Has a methyl group instead of a formyl group at the 2nd position.
Uniqueness: 6-Bromo-2-formylquinoline-4-carboxylic acid is unique due to the combination of the bromine atom, formyl group, and carboxylic acid group on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
786659-20-9 |
|---|---|
Formule moléculaire |
C11H6BrNO3 |
Poids moléculaire |
280.07 g/mol |
Nom IUPAC |
6-bromo-2-formylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrNO3/c12-6-1-2-10-8(3-6)9(11(15)16)4-7(5-14)13-10/h1-5H,(H,15,16) |
Clé InChI |
HLSLKYFADXCFSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)

![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)

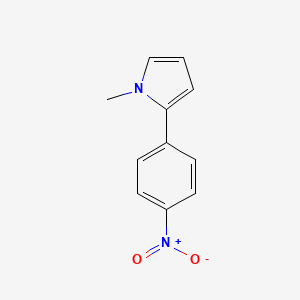
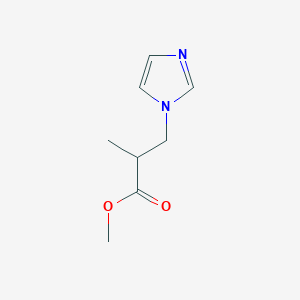
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)

